4-chloro-2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
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Description
4-chloro-2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.78. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations of related compounds indicates the importance of understanding molecular structure, spectroscopic data, and biological effects through computational methods. For instance, studies on similar molecules have utilized DFT calculations and molecular docking to predict biological activity and understand intramolecular interactions (A. Viji et al., 2020).
Photophysical and Chemosensory Applications
Another area of research application is in the synthesis and investigation of novel heterocyclic compounds as fluorescent chemosensors. This involves understanding the photophysical properties of these compounds and their potential use in detecting metal ions, such as Fe3+, based on fluorescence changes (Salman A. Khan, 2020).
Biological Activity Studies
Research has also been conducted on the synthesis and evaluation of related pyrazole compounds for their anti-inflammatory, antioxidant, and antimicrobial properties. Such studies aim to identify potential lead compounds for drug discovery, emphasizing the importance of structure-activity relationships and theoretical toxicity evaluations (B. Bandgar et al., 2009).
Environmental Impact and Degradation
Investigations into the oxidative degradation of chlorophenols and related compounds under various environmental conditions are crucial. These studies assess the formation of potentially harmful by-products and understand the environmental impact and fate of these chemicals (J. Plimmer et al., 1971).
Synthesis and Characterization of Metal Complexes
Research on the synthesis and structural characterization of metal complexes containing related ligands highlights the potential applications in material science, catalysis, and optical properties. These studies often focus on the synthesis methods, crystal structure analysis, and functional properties of the complexes (B. Kariuki et al., 2021).
Properties
IUPAC Name |
4-chloro-2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-8,13,19,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKQIDQVJKYYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.